molecular formula C19H14N2O4 B11957330 (4-phenylphenyl) N-(4-nitrophenyl)carbamate CAS No. 122861-80-7

(4-phenylphenyl) N-(4-nitrophenyl)carbamate

Cat. No.: B11957330
CAS No.: 122861-80-7
M. Wt: 334.3 g/mol
InChI Key: NVQXCEGPGWMJTJ-UHFFFAOYSA-N
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Description

(4-phenylphenyl) N-(4-nitrophenyl)carbamate is an organic compound with the molecular formula C19H14N2O4. It consists of a carbamate group attached to a 4-phenylphenyl and a 4-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-phenylphenyl) N-(4-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction between 4-nitrophenylchloroformate and 4-phenylphenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-phenylphenyl) N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

    Oxidation: The phenyl rings can undergo oxidation reactions, although these are less common due to the stability of the aromatic system.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-aminophenyl N-(4-aminophenyl)carbamate.

    Substitution: Depending on the nucleophile, products can include substituted carbamates.

    Oxidation: Oxidized aromatic compounds, though less common.

Scientific Research Applications

(4-phenylphenyl) N-(4-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex carbamate derivatives.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-phenylphenyl) N-(4-nitrophenyl)carbamate involves its interaction with biological targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The carbamate group can form hydrogen bonds with biological macromolecules, influencing their activity. The aromatic rings provide hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenyl N-phenylcarbamate: Similar structure but lacks the additional phenyl group.

    4-aminophenyl N-(4-nitrophenyl)carbamate: Similar but with an amino group instead of a phenyl group.

    4-phenylphenyl N-phenylcarbamate: Similar but lacks the nitro group.

Uniqueness

(4-phenylphenyl) N-(4-nitrophenyl)carbamate is unique due to the presence of both a nitro group and a phenyl group attached to the carbamate. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.

Properties

CAS No.

122861-80-7

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

(4-phenylphenyl) N-(4-nitrophenyl)carbamate

InChI

InChI=1S/C19H14N2O4/c22-19(20-16-8-10-17(11-9-16)21(23)24)25-18-12-6-15(7-13-18)14-4-2-1-3-5-14/h1-13H,(H,20,22)

InChI Key

NVQXCEGPGWMJTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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